molecular formula C7H4ClF3N2O B3040900 N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide CAS No. 250261-40-6

N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide

Cat. No.: B3040900
CAS No.: 250261-40-6
M. Wt: 224.57 g/mol
InChI Key: VSCDUYMXABRVQB-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the formamide group replaces a leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is a compound of considerable interest in medicinal chemistry and agricultural applications due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the chloro group can participate in various chemical reactions that may enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, such as this compound, exhibit notable antimicrobial properties. A study reviewed various pyridine derivatives and found that those with halogen substitutions demonstrated increased activity against a range of bacterial and fungal strains .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli32 µg/mL
2-Chloro-5-nitro-3-(trifluoromethyl)pyridineK. pneumoniae, C. albicans16 µg/mL
3-Fluoro-5-(trifluoromethyl)pyridineP. aeruginosa64 µg/mL

These findings suggest that the trifluoromethyl and chloro groups enhance the compound's interaction with microbial targets, potentially disrupting cellular processes.

The mechanism by which this compound exerts its biological effects largely involves interactions with specific enzymes or receptors. For instance, similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or interfere with nucleic acid synthesis .

Case Studies

  • Antiviral Properties : A study investigated the antiviral activity of pyridine derivatives against viral pathogens, indicating that some compounds can inhibit viral replication by targeting specific viral enzymes . Although specific data on this compound is limited, its structural analogs have demonstrated significant antiviral potential.
  • Agricultural Applications : The compound has been explored for its herbicidal properties. Research has shown that it can effectively control weed species when used in combination with other herbicides, enhancing crop yields without significant phytotoxicity .

Research Findings and Future Directions

Recent studies highlight the need for further exploration of this compound's biological activity through:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Studies : To optimize its structure for enhanced potency and reduced side effects.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCDUYMXABRVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.